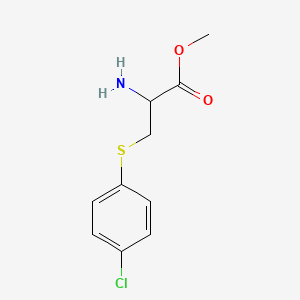
methyl S-(4-chlorophenyl)cysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl S-(4-chlorophenyl)cysteinate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is a derivative of cysteine, an amino acid, and features a 4-chlorophenyl group attached to the sulfur atom of the cysteine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-chlorophenyl)cysteinate typically involves the reaction of 4-chlorobenzyl chloride with cysteine in the presence of a base, followed by methylation of the resulting product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents such as ethanol or methanol
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Methyl S-(4-chlorophenyl)cysteinate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or disulfides
Substitution: Substituted phenyl derivatives
科学的研究の応用
Methyl S-(4-chlorophenyl)cysteinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of methyl S-(4-chlorophenyl)cysteinate involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in oxidative stress responses or interact with receptors in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl S-(4-fluorophenyl)cysteinate
- Methyl S-(4-bromophenyl)cysteinate
- Methyl S-(4-methylphenyl)cysteinate
Uniqueness
Methyl S-(4-chlorophenyl)cysteinate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and interactions compared to its analogs with other substituents on the phenyl ring.
特性
分子式 |
C10H12ClNO2S |
|---|---|
分子量 |
245.73 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChIキー |
HIZBADLFLXWMNB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CSC1=CC=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















